molecular formula C3H2I2N2 B103584 4,5-Diiodo-1H-imidazole CAS No. 15813-09-9

4,5-Diiodo-1H-imidazole

Cat. No.: B103584
CAS No.: 15813-09-9
M. Wt: 319.87 g/mol
InChI Key: XMWPTVMTXKJONE-UHFFFAOYSA-N
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Description

4,5-Diiodo-1H-imidazole is a heterocyclic organic compound characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring. Imidazoles are a significant class of compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and material science

Scientific Research Applications

4,5-Diiodo-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the synthesis of dyes, pigments, and other functional materials.

Safety and Hazards

When handling 4,5-Diiodo-1H-imidazole, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The most promising results of biological studies were obtained for complex 1 towards the HeLa cell line (IC50 = 2.13 μM) without a toxic effect against fibroblasts BALB/3T3 (IC50 = 135.30 μM), which pointed towards its selectivity as a potential antitumor agent . The corresponding free ligand 2- (4,5-dihydro-1 H -imidazol-2-yl)phthalazin-1 (2 H )-imine ( IV) was less active than its metal complex (IC 50 = 87.74 μM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodo-1H-imidazole typically involves the iodination of imidazole derivatives. One common method is the reaction of imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the iodination process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diiodo-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4,5-Diiodo-1H-imidazole is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine atoms enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

4,5-diiodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2I2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWPTVMTXKJONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378422
Record name 4,5-Diiodo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15813-09-9
Record name 4,5-Diiodo-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15813-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diiodo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the continuous flow synthesis method for 4,5-diiodo-1H-imidazole described in the research?

A1: The research demonstrates a novel approach to synthesizing this compound using a continuous flow platform, specifically the multi-jet oscillating disk (MJOD) flow reactor . This method offers several advantages over traditional batch synthesis, including:

  • Scalability: The continuous flow process allows for a higher production capacity, reaching up to 295 g per day for this compound .

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